3,5-Diaminobenzoic acid sodium salt
Description
Significance of Aminobenzoic Acid Derivatives in Contemporary Chemical Synthesis and Materials Science
Aminobenzoic acid and its derivatives are a class of aromatic compounds that are fundamental to various industrial and research applications. mdpi.com They serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers. mdpi.com For instance, para-aminobenzoic acid (PABA) is a well-known precursor in the biosynthesis of folate. nih.gov The derivatization of aminobenzoic acids allows for the fine-tuning of their chemical and physical properties, leading to the development of novel materials with tailored characteristics. In materials science, these derivatives are integral to the creation of high-performance polymers, such as polyamides and polyimides, which exhibit exceptional thermal stability and mechanical strength. The presence of both an acidic carboxyl group and basic amino groups allows for various reaction pathways, making them highly valuable in the construction of complex molecular architectures.
Overview of Research Trajectories for 3,5-Diaminobenzoic Acid-Related Systems
Research involving 3,5-Diaminobenzoic acid (DABA) has followed several key trajectories, primarily focusing on its use as a monomer in polymer chemistry. The two amino groups on the aromatic ring make it an excellent candidate for polymerization reactions, leading to the formation of aromatic polyamides (aramids) and polyimides. These polymers are often investigated for applications requiring high thermal and chemical resistance.
Another significant area of research is the modification of the carboxylic acid group to introduce different functionalities. Furthermore, studies have explored the photophysical properties of DABA, revealing its potential in the field of optoelectronics and fluorescence sensing. iaea.org The introduction of DABA as a comonomer in copolyimides has been shown to influence the gas permeation properties of the resulting membranes, which is relevant for gas separation technologies. researchgate.net
Scope and Objectives of Scholarly Investigations on 3,5-Diaminobenzoic Acid Sodium Salt
While much of the existing research has centered on 3,5-Diaminobenzoic acid, the corresponding sodium salt presents a logical extension for certain applications. Scholarly investigations into the sodium salt are often driven by the need for enhanced water solubility, a property that is significantly improved by converting the carboxylic acid to its sodium carboxylate form. This is particularly advantageous in polymerization processes conducted in aqueous or polar solvent systems.
The primary objectives of research on this compound include:
Facilitating Polymerization: Utilizing its increased solubility to act as a monomer in the synthesis of water-soluble or dispersible polymers.
Introducing Ionic Functionality: Incorporating the sodium salt into polymer backbones to create ionomers with unique physical and mechanical properties.
Functionalizing Surfaces: Using the salt form for surface modification of materials where enhanced hydrophilicity is desired.
While dedicated studies solely on the sodium salt are less common, its properties and reactivity are often considered an extension of the parent acid, with the key difference being the behavior of the carboxylate group.
Chemical and Physical Properties
The properties of 3,5-Diaminobenzoic acid provide a baseline for understanding its sodium salt. The primary distinction lies in the ionic nature of the sodium salt, which significantly impacts its solubility.
| Property | 3,5-Diaminobenzoic Acid | This compound (Expected) |
| Chemical Formula | C₇H₈N₂O₂ contaminantdb.ca | C₇H₇N₂NaO₂ |
| Molecular Weight | 152.15 g/mol contaminantdb.ca | 174.13 g/mol |
| Melting Point | 235-238 °C (decomposes) sigmaaldrich.com | Likely higher and decomposition may differ |
| Solubility in Water | Slightly soluble | Very soluble fishersci.at |
| Appearance | Powder with small lumps sigmaaldrich.com | Crystalline solid |
Research Findings on Related Systems
Investigations into polymers derived from 3,5-Diaminobenzoic acid highlight its utility as a monomer. For example, a study on copolyimides containing DABA demonstrated that the incorporation of this monomer influences the gas permeability of the resulting membranes. researchgate.net Specifically, the presence of the carboxylic acid group from DABA affects the intermolecular interactions within the polymer matrix, thereby altering the transport of gases like oxygen, nitrogen, and carbon dioxide. researchgate.net
Another area of research has focused on the photophysical properties of DABA. A study investigating its behavior in various solvents found that the molecule exhibits intramolecular charge transfer (ICT), which is a key process in many photophysical applications. iaea.org The findings suggest that DABA has potential for use in optoelectronic devices and as a fluorescent probe. iaea.org
Structure
3D Structure of Parent
Properties
CAS No. |
67032-27-3 |
|---|---|
Molecular Formula |
C7H7N2NaO2 |
Molecular Weight |
174.13 g/mol |
IUPAC Name |
sodium;3,5-diaminobenzoate |
InChI |
InChI=1S/C7H8N2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);/q;+1/p-1 |
InChI Key |
YUFMWWVMNUWMIB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(=O)[O-].[Na+] |
Related CAS |
535-87-5 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Diaminobenzoic Acid and Its Sodium Salt
Reduction Pathways for Nitrobenzoic Acid Precursors
The most established and widely utilized method for synthesizing 3,5-Diaminobenzoic acid is through the reduction of 3,5-Dinitrobenzoic acid. google.comgoogle.com This precursor is typically synthesized by the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. dissertationtopic.netorgsyn.orgwikipedia.org The subsequent reduction of the two nitro groups to amino groups can be achieved through several methods, broadly categorized into catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation Techniques
Catalytic hydrogenation employs hydrogen gas in the presence of a metal catalyst to reduce the nitro groups. This method is often preferred for its high efficiency and cleaner reaction profiles compared to chemical reduction. google.com
Palladium, particularly when supported on carbon (Pd/C), is a highly effective catalyst for the hydrogenation of 3,5-Dinitrobenzoic acid. dissertationtopic.net Research has identified optimal conditions for this conversion, leading to high yields and selectivity. dissertationtopic.net The reaction is often carried out in an aqueous sodium solution, which not only serves as a solvent but also forms the sodium salt of the product in situ. dissertationtopic.net Industrial-scale production can be performed using a continuous hydrogenation process with multiple reaction kettles to ensure the complete conversion of the raw material. google.com
A study outlined specific optimal conditions for this reaction, achieving a 95.7% yield of 3,5-Diaminobenzoic acid with a conversion ratio of 100%. dissertationtopic.net Another industrial method utilizing a continuous process reported yields of over 97% and product purity above 99%. google.com
Table 1: Palladium-Catalyzed Hydrogenation of 3,5-Dinitrobenzoic Acid
| Parameter | Condition | Reported Yield | Reference |
|---|---|---|---|
| Catalyst | Pd/C | 95.7% | dissertationtopic.net |
| Solvent | Aqueous Sodium Solution | dissertationtopic.net | |
| Temperature | 70°C | dissertationtopic.net | |
| H₂ Pressure | 2 MPa | dissertationtopic.net | |
| Catalyst Ratio | 1:100 (Pd/C to Dinitrobenzoic Acid) | dissertationtopic.net |
Nickel-based catalysts present another viable option for the hydrogenation of 3,5-Dinitrobenzoic acid. Raney nickel, a porous nickel catalyst, is frequently used for this purpose. google.comyoutube.com The reaction can be conducted in alcoholic solvents like methanol (B129727) or ethanol (B145695) under varying pressures and temperatures. google.com This method is noted for avoiding the environmental pollution associated with older reduction techniques. google.com
More advanced nickel catalysts, such as a three-way Ni-M-Al system (where M can be a rare-earth metal like Lanthanum, Ytterbium, or Cerium), have been developed to reduce the required hydrogenation pressure, making the process more suitable for industrial applications. google.com
Table 2: Nickel-Catalyzed Hydrogenation of 3,5-Dinitrobenzoic Acid
| Catalyst | Solvent | Temperature | H₂ Pressure | Reported Yield | Reference |
|---|---|---|---|---|---|
| Raney Nickel | Ethanol | 150°C | 3 MPa | 97% | google.com |
Chemical Reduction Strategies
Chemical reduction involves the use of stoichiometric reducing agents rather than catalytic hydrogenation. The most traditional method in this category is the use of iron powder in an acidic medium. google.com This process, often referred to as the Béchamp reduction, is low-cost and technologically mature. google.compatsnap.com However, it is fraught with significant environmental drawbacks, primarily the generation of large quantities of iron sludge, which presents considerable disposal challenges. google.comgoogle.com
The process typically involves adding a slurry of 3,5-Dinitrobenzoic acid to a heated mixture of iron powder and hydrochloric acid. patsnap.com To prevent the newly formed amino groups from being oxidized, a protective agent like sodium bisulfite may be added during the reaction. patsnap.com
Direct Amination Approaches
Direct amination involves the introduction of amino groups directly onto the aromatic ring of benzoic acid. While modern organic chemistry has seen the development of C-H amination reactions, these methods are generally not applied for the synthesis of 3,5-Diaminobenzoic acid. nih.govnih.gov Research in this area has largely focused on achieving ortho- or meta-mono-amination of benzoic acid derivatives, often employing iridium or other precious metal catalysts. nih.govnih.govresearchgate.net These reactions can be highly selective for a single position relative to the directing carboxyl group. nih.govrsc.org Synthesizing the 3,5-diamino substitution pattern directly on the benzoic acid ring in a single step is not a commonly reported or synthetically feasible route compared to the reduction of the corresponding dinitro compound.
Esterification-Reduction Reaction Sequences
A more indirect synthetic route involves an esterification-reduction sequence. This multi-step pathway would begin with the esterification of the carboxylic acid group in 3,5-Dinitrobenzoic acid, followed by the reduction of the nitro groups, and concluding with the hydrolysis of the ester to regenerate the carboxylic acid.
Esterification : 3,5-Dinitrobenzoic acid can be reacted with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form the corresponding ester. wikipedia.orgjocpr.com
Reduction : The resulting dinitro ester would then be subjected to reduction. The nitro groups can be reduced selectively in the presence of the ester functionality using methods similar to those described for the carboxylic acid, such as catalytic hydrogenation.
Hydrolysis : The final step would be the hydrolysis of the diamino ester, typically under acidic or basic conditions, to yield 3,5-Diaminobenzoic acid.
While chemically plausible, this sequence adds several steps to the synthesis compared to the direct reduction of 3,5-Dinitrobenzoic acid, making it a less efficient and less common approach.
Finally, the 3,5-Diaminobenzoic acid sodium salt, the subject of this article, is readily obtained by treating the synthesized 3,5-Diaminobenzoic acid with a sodium base, such as sodium hydroxide. As noted, in several of the primary reduction pathways, the use of a basic medium results in the direct formation of the sodium salt. google.comdissertationtopic.net
Formation and Isolation of the Sodium Salt
The formation of this compound is an integral step that follows the reduction of 3,5-dinitrobenzoic acid. This process is typically carried out in an aqueous medium where the pH of the reaction mixture is adjusted to create the sodium salt in solution. The isolation of the solid sodium salt from this aqueous environment requires careful consideration of its solubility and stability.
Formation of this compound
The synthesis of this compound commences with the catalytic hydrogenation of 3,5-dinitrobenzoic acid. In a typical procedure, 3,5-dinitrobenzoic acid is suspended in water within a stainless steel autoclave. A catalyst is then introduced into the mixture. Following the completion of the reduction reaction, the resulting acidic solution of 3,5-diaminobenzoic acid is neutralized.
This neutralization is a critical step for the formation of the sodium salt. A solution of sodium hydroxide, for instance, a 20% aqueous solution, is added to the reaction mixture to adjust the pH to a neutral or slightly alkaline range of 7 to 8. patsnap.com This deprotonates the carboxylic acid group of the 3,5-diaminobenzoic acid, forming the water-soluble sodium salt, sodium 3,5-diaminobenzoate, within the reaction solution. The reaction can be summarized as follows:
(H₂N)₂C₆H₃COOH + NaOH → (H₂N)₂C₆H₃COONa + H₂O
The reaction parameters for the preceding reduction step, which leads to the formation of the 3,5-diaminobenzoic acid that is then converted to its sodium salt, are detailed in the table below. These parameters are based on findings from various research endeavors aimed at optimizing the synthesis of the parent acid. patsnap.com
Table 1: Reaction Conditions for the Formation of 3,5-Diaminobenzoic Acid Prior to Sodium Salt Formation
| Parameter | Value |
|---|---|
| Starting Material | 3,5-Dinitrobenzoic acid |
| Solvent | Water |
| Catalyst | Ni-M-Al three-way catalyst (M = La, Yb, or Ce) |
| Hydrogen Pressure | 0.2 - 1.0 MPa |
| Temperature | 25 - 30 °C |
| pH for Salt Formation | 7 - 8 |
Isolation of the Sodium Salt
The isolation of this compound from the aqueous solution presents a chemical challenge, as the salt is very soluble in water. lookchem.com Furthermore, it has been noted that aqueous solutions of 3,5-diaminobenzoic acid can decompose upon standing, which suggests that the isolation of its salt should be performed in a timely manner to prevent degradation of the product. scbt.com
Standard laboratory techniques for the isolation of water-soluble solids can be employed. One common method is the evaporation of the solvent. After the filtration of the catalyst, the aqueous solution containing the sodium 3,5-diaminobenzoate can be heated under reduced pressure to remove the water, yielding the solid sodium salt.
An alternative approach is to induce precipitation by adding a co-solvent in which the sodium salt has low solubility. Alcohols, such as ethanol or methanol, are often used for this purpose. The addition of a sufficient quantity of such a solvent to the concentrated aqueous solution of the sodium salt would cause the salt to crystallize or precipitate out of the solution. The solid can then be collected by filtration, washed with a small amount of the co-solvent, and dried under vacuum to obtain the purified this compound. The efficiency of the precipitation and the purity of the final product would depend on the choice of the co-solvent and the precise conditions of the crystallization process.
Advanced Derivatization and Reaction Pathways of 3,5 Diaminobenzoic Acid Sodium Salt
Condensation Reactions for Schiff Base Synthesis
The reaction between an amine and a carbonyl compound to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. wikipedia.orglibretexts.org 3,5-Diaminobenzoic acid, with its two primary amine groups, readily undergoes condensation reactions with various aldehydes and ketones to form bis-Schiff bases. These reactions are typically catalyzed by acid and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). wikipedia.orglibretexts.orgyoutube.com
The general synthesis involves reacting 3,5-diaminobenzoic acid with two equivalents of an aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or methanol (B129727). google.comresearchgate.net The reaction can often be driven to completion by removing the water formed, for instance, by refluxing in a solvent like toluene (B28343) with a Dean-Stark apparatus. google.com A wide array of carbonyl compounds, including aromatic aldehydes (e.g., salicylaldehyde (B1680747) derivatives, benzaldehyde) and various ketones, can be used to generate structurally diverse Schiff bases. nih.govresearchgate.netcibtech.org
These Schiff bases are not merely synthetic curiosities; they are important ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govcibtech.org The imine nitrogen atoms and other potential donor sites within the molecule (like a hydroxyl group from a salicylaldehyde precursor) allow for the chelation of metals such as Co(II), Ni(II), Cu(II), and Zn(II). nih.gov
Table 1: Examples of Schiff Bases Derived from Diaminobenzoic Acid Derivatives This table presents examples of Schiff bases synthesized from related diaminobenzoic acids, illustrating the general reactivity.
| Diamino-Substrate | Carbonyl Compound | Resulting Schiff Base Type | Reference |
|---|---|---|---|
| 3,4-Diaminobenzoic acid | 2-Hydroxybenzaldehyde derivatives | Tetradentate Ligand | nih.gov |
| p-Aminobenzoic acid | Piperonal | Schiff Base | google.com |
| Naphthalene-1,5-diamine | Various aromatic and aliphatic ketones | Bis-Ketimine | researchgate.net |
| 1,3-Diaminopropane | Salicylaldehyde, Benzaldehyde | Bidentate Ligand | cibtech.org |
Polymerization and Polycondensation Reactions
The bifunctional nature of 3,5-diaminobenzoic acid, possessing two amine groups, makes it an ideal monomer for various polymerization reactions, leading to the formation of a wide range of polymeric architectures with tailored properties.
Oxidative polymerization is a method for synthesizing conjugated polymers where monomers are coupled through an oxidative process. For aminobenzoic acids, this typically involves the formation of N-N or C-C bonds between monomer units, leading to polymers with interesting electronic properties.
Chemical Approaches: Chemical oxidative polymerization of aminobenzoic acid isomers can be achieved using strong oxidizing agents like ammonium (B1175870) persulfate in an acidic medium. researchgate.net This method has been used to synthesize poly(aminobenzoic acid) and its composites with materials like activated carbon or metal-organic frameworks (MOFs). researchgate.net The resulting polymers are often conductive, chemically stable, and hydrophilic. researchgate.net Electrochemical polymerization is another powerful technique, where applying an anodic potential to a monomer solution initiates polymerization on an electrode surface. uc.ptresearchgate.net Studies on aminobenzoic acid isomers show that they form short-chain conducting polymers, and their properties can be modified by copolymerization with other monomers like aniline (B41778). uc.ptscispace.com
Enzymatic Approaches: As a green alternative to harsh chemical methods, enzymatic polymerization utilizes enzymes as catalysts under mild conditions, such as room temperature and in aqueous solutions. wikipedia.orgmdpi.com Oxidoreductases, particularly peroxidases like Horseradish Peroxidase (HRP), are effective in catalyzing the polymerization of phenolic and aniline derivatives. wikipedia.orgnih.gov These enzymes use an oxidant like hydrogen peroxide to generate radical species from the monomer, which then propagate to form the polymer. nih.gov This approach offers precise control over the polymer structure and is compatible with renewable resources, aligning with the principles of green chemistry. wikipedia.org While specific studies on the enzymatic polymerization of 3,5-diaminobenzoic acid are emerging, the principles established for related aniline and phenol (B47542) compounds demonstrate the high potential of this method.
Interfacial polymerization is a technique where polymerization occurs at the interface between two immiscible liquid phases. nih.gov This method is widely used to create thin-film composite (TFC) membranes, particularly for separation processes like nanofiltration and reverse osmosis. researchgate.net
3,5-Diaminobenzoic acid (DABA) is a valuable monomer in this process due to its high hydrophilicity, which is conferred by the carboxylic acid/carboxylate group. researchgate.netdoaj.org In a typical procedure for fabricating a TFC membrane, a porous support is saturated with an aqueous solution containing the amine monomer (e.g., DABA, often mixed with other amines like piperazine). This support is then brought into contact with an organic solution containing a multi-functional acyl chloride, such as trimesoyl chloride (TMC). researchgate.netdoaj.org The rapid polycondensation reaction at the interface forms a thin, dense, and highly cross-linked polyamide layer. researchgate.net
The incorporation of DABA into the polyamide layer increases the hydrophilicity of the membrane, which can enhance water flux. doaj.org However, the concentration of DABA must be carefully controlled, as higher concentrations can lead to a looser, more defective skin layer, potentially compromising salt rejection. doaj.org By tuning the monomer concentrations and reaction conditions, the properties of the resulting composite material can be precisely controlled to achieve optimal separation performance. researchgate.net
Polyamides are a major class of polymers characterized by repeating units linked by amide bonds (-CO-NH-). youtube.comchemguide.uk 3,5-Diaminobenzoic acid is an excellent monomer for creating novel polyamide structures through condensation polymerization. The reaction involves the two amine groups of one monomer reacting with two carboxylic acid (or acyl chloride) groups of another monomer. youtube.com
To facilitate the reaction under milder conditions, dicarboxylic acids are often converted to their more reactive diacyl chloride derivatives. chemguide.uk For example, hydrophilic polyamides have been synthesized via the condensation polymerization of 3,5-diaminobenzoic acid with isophthaloyl chloride. researchgate.net The resulting polyamide can be used to modify other materials, such as polyvinylidene difluoride (PVDF) membranes, to improve their performance in applications like separating oil-water emulsions. researchgate.net
A particularly advanced approach is chain-growth polycondensation, which allows for the synthesis of polyamides with precisely controlled molecular weights and very narrow molecular weight distributions (Mw/Mn < 1.12). This method involves activating the polymer end groups to be more reactive than the monomers, ensuring that monomers add sequentially to the growing chain. This level of control opens the door to creating well-defined, high-performance polyamide architectures for specialized applications.
The dual amine functionality of 3,5-diaminobenzoic acid allows for its use in creating highly cross-linked polymer networks. These resins can be designed to have specific properties, such as high porosity and thermal stability, making them suitable for applications like adsorption.
A notable example is the synthesis of a novel cross-linked porous polyamine resin (TRIDABA) from 3,5-diaminobenzoic acid and 1,3,5-triformylphloroglucinol. kfupm.edu.saresearchgate.net The synthesis involves a condensation reaction between the amine groups of the diaminobenzoic acid and the aldehyde groups of the cross-linker. The resulting mesoporous resin was found to be thermally stable up to 200 °C and possessed a significant surface area. kfupm.edu.saresearchgate.net This structural framework proved highly effective for the removal of both cationic and anionic dyes from aqueous solutions, demonstrating exceptional adsorption capacities. kfupm.edu.saresearchgate.net The presence of both acidic (carboxylic) and basic (amine) functional groups on the resin surface contributes to its broad-spectrum adsorption capabilities.
Table 2: Adsorption Performance of TRIDABA Resin
| Dye | Optimal pH | Maximum Adsorption Capacity (mg g⁻¹) | Reference |
|---|---|---|---|
| Methylene Blue (MB) | 8.0 | 1273.8 | kfupm.edu.saresearchgate.net |
| Congo Red (CR) | 5.1 | 447.1 | kfupm.edu.saresearchgate.net |
| Rhodamine B (RhB) | 7.2 | 680.5 | kfupm.edu.saresearchgate.net |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 3,5-diaminobenzoic acid is subject to electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. The reactivity and regioselectivity (the position of substitution) are governed by the existing substituents.
In 3,5-diaminobenzoic acid, the two amino (-NH₂) groups are powerful activating groups and are ortho-, para-directors. The carboxylic acid (-COOH) group (or carboxylate -COO⁻ in the salt form) is a deactivating group and a meta-director. The strongly activating amino groups dominate the directing effects. They direct incoming electrophiles to the positions ortho and para to them. In this specific molecule, the positions ortho to one amino group and para to the other are positions 2, 4, and 6. Therefore, electrophilic substitution is expected to occur at these positions.
While specific literature on the electrophilic substitution of 3,5-diaminobenzoic acid sodium salt is not abundant, the principles of these reactions are well-established for substituted anilines and benzoic acids. nih.govpku.edu.cn Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions would be directed to the 2, 4, or 6 positions. The high activation from the two amino groups may lead to polysubstitution or require carefully controlled reaction conditions to achieve mono-substitution. Furthermore, the strong acidic or basic conditions required for some of these reactions could potentially affect the amino or carboxylate groups, necessitating protective group strategies in some synthetic routes.
Diazo Coupling Reactions for Functional Molecule Precursors
Diazo coupling is a powerful electrophilic aromatic substitution reaction used to synthesize azo compounds, which are characterized by the R−N=N−R′ functional group. researchgate.net These compounds are often intensely colored and form the chemical basis for a vast range of azo dyes. researchgate.netrsc.org In this reaction, a diazonium salt acts as the electrophile and attacks an electron-rich coupling component, such as a phenol or an aniline derivative. rsc.org
3,5-Diaminobenzoic acid is an effective coupling component due to the activating, electron-donating nature of its two amino groups. It can be reacted with various aryl diazonium salts to produce functional precursors, particularly for polyazo reactive dyes. For example, an orange reactive dye can be synthesized using 3,5-diaminobenzoic acid as the coupling partner for diazonium salts derived from 2-aminobenzenesulfonic acid and para-ester anilines. rsc.org
The process typically involves the careful control of pH and temperature to facilitate the coupling reaction. In one patented method, the diazo liquid of an aromatic amine is added to a solution of 3,5-diaminobenzoic acid while maintaining a pH of 5.0-5.5 and a temperature of 5-10 °C. acs.org This controlled reaction yields a chromophore that serves as a precursor for novel polyazo reactive dyes with excellent performance properties. acs.org The reaction can be designed to occur sequentially, coupling different diazonium salts to the 3,5-diaminobenzoic acid core to build complex, multi-colored dye structures. acs.org
The table below details research findings related to diazo coupling reactions involving 3,5-diaminobenzoic acid.
Table 2: Diazo Coupling Reaction Data
| Diazonium Salt Precursor | Coupling Component | Reaction Conditions | Product Type | Research Finding |
|---|---|---|---|---|
| 2-Aminobenzenesulfonic acid and para-ester anilines | 3,5-Diaminobenzoic acid | Diazotization and coupling | Orange reactive dye | The synthesis confirms the utility of 3,5-diaminobenzoic acid as a core coupling component for creating azo dyes. rsc.org |
Michael Addition Reactions for Heterocyclic System Formation
The Michael addition, or conjugate addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. wikipedia.org The version involving amines as the nucleophile is known as the aza-Michael addition. whiterose.ac.uk In this reaction, the nucleophilic amine adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an acrylate (B77674) or enone. acs.orgwikipedia.org Aromatic amines, though less nucleophilic than aliphatic amines, readily participate in these reactions, often promoted by polar protic solvents like water or hexafluoroisopropyl alcohol (HFIP) without the need for a catalyst. acs.org
The two primary amino groups of this compound can act as nucleophiles (Michael donors) in aza-Michael additions. Given that the molecule possesses two nucleophilic sites, it can react with one or two equivalents of a Michael acceptor. The selectivity for mono- versus di-addition can be finely controlled by the choice of solvent. acs.org For instance, reactions of anilines with methyl acrylate in water tend to yield the mono-adduct, whereas conducting the reaction in HFIP favors the formation of the di-adduct. acs.org
This reaction pathway is particularly valuable for forming heterocyclic systems. A well-documented cascade reaction involves an initial aza-Michael addition followed by an intramolecular cyclization. nih.govfrontiersin.org When an amine adds to a Michael acceptor that also contains a suitably positioned ester group (e.g., dimethyl itaconate), the newly formed secondary amine can undergo a subsequent intramolecular amidation-cyclization. nih.govfrontiersin.org This cascade process results in the formation of a highly stable five-membered N-substituted pyrrolidone ring. nih.gov By applying this principle, 3,5-diaminobenzoic acid can be used as a precursor to synthesize complex molecules containing one or two pyrrolidone heterocyclic systems, attached to a central benzoic acid core.
The table below presents a summary of established aza-Michael addition pathways applicable to 3,5-diaminobenzoic acid.
Table 3: Aza-Michael Addition Reaction Data
| Michael Donor | Michael Acceptor | Reaction Type | Product/Intermediate | Research Finding |
|---|---|---|---|---|
| Aromatic Amine (e.g., Aniline) | Methyl Acrylate | Aza-Michael Addition | Mono- or Di-adduct | The reaction of aromatic amines with acrylates is promoted by polar protic solvents. Selectivity is solvent-dependent: water favors mono-addition, while HFIP favors di-addition. acs.org |
Spectroscopic and Advanced Characterization Techniques in Research
Vibrational Spectroscopy for Molecular Structure Elucidation
The formation of the sodium salt of 3,5-diaminobenzoic acid from its parent acid induces significant and predictable changes in the Fourier Transform Infrared (FTIR) spectrum. In the spectrum of 3,5-diaminobenzoic acid, a broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. Upon conversion to the sodium salt, this broad band disappears, providing clear evidence of deprotonation.
Concurrently, the sharp C=O stretching vibration of the carboxylic acid, usually found around 1700-1725 cm⁻¹, is replaced by two new distinct bands. These correspond to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The asymmetric stretch typically appears in the range of 1540-1650 cm⁻¹, while the symmetric stretch is observed between 1400-1450 cm⁻¹. The exact positions of these bands can be influenced by the molecular environment and crystalline structure.
The N-H stretching vibrations of the two primary amine groups on the aromatic ring are expected to appear as two or more sharp bands in the region of 3300-3500 cm⁻¹. The positions of these bands are sensitive to hydrogen bonding. The formation of the salt can lead to changes in the intermolecular hydrogen bonding network, potentially causing shifts in these N-H stretching frequencies. In the solid phase, intermolecular hydrogen bonds may form between the oxygen atoms of the carboxylate anions and the protons of the amino groups.
Other characteristic bands for the 3,5-diaminobenzoic acid sodium salt include C-N stretching vibrations, aromatic C=C stretching vibrations, and various in-plane and out-of-plane bending vibrations of the C-H and N-H bonds, which together create a unique "fingerprint" spectrum for the compound. rsc.orgresearchgate.net
Table 1: Expected FTIR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretching | 3300-3500 | Asymmetric and symmetric stretches of the primary amine groups. |
| Aromatic C-H Stretching | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |
| Asymmetric COO⁻ Stretching | 1540-1650 | Asymmetric stretching of the carboxylate group. |
| Aromatic C=C Stretching | 1450-1600 | Stretching vibrations within the aromatic ring. |
| Symmetric COO⁻ Stretching | 1400-1450 | Symmetric stretching of the carboxylate group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, the most notable change from the parent acid is the disappearance of the acidic proton signal from the carboxylic acid group (-COOH), which is typically a broad singlet observed downfield (often >10 ppm).
The aromatic region of the spectrum is characteristic of the 1,3,5-trisubstituted benzene ring. It is expected to show two distinct signals. The proton at the C2 position (between the two amino groups) would appear as a triplet (or a more complex multiplet depending on coupling), and the protons at the C4 and C6 positions (adjacent to an amino group and the carboxylate group) would appear as a doublet. The chemical shifts of these aromatic protons are influenced by the electron-donating nature of the amino groups and the electron-withdrawing nature of the carboxylate group. The formation of the sodium salt may cause slight upfield or downfield shifts of these aromatic protons compared to the free acid due to changes in electron density and solvent interactions. The protons of the two amine (-NH₂) groups typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.
The ¹³C NMR spectrum provides further structural confirmation. For this compound, distinct signals are expected for each unique carbon atom in the molecule. The carbon of the carboxylate group (COO⁻) will appear significantly downfield, typically in the range of 170-180 ppm. The formation of the salt from the acid generally leads to a slight upfield shift for this carbonyl carbon.
The aromatic carbons will exhibit chemical shifts determined by the attached functional groups. The carbons bearing the amino groups (C3 and C5) are expected to be shielded and thus appear at a higher field (lower ppm value) compared to the unsubstituted benzene (128.5 ppm). The carbon attached to the carboxylate group (C1) and the carbons at the C4 and C6 positions will be deshielded. The carbon at the C2 position will also have a characteristic chemical shift influenced by the two adjacent amino groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Variable | Broad Singlet | -NH₂ |
| ¹H | ~6.0-7.0 | Multiplet | Aromatic H |
| ¹³C | ~170-180 | Singlet | -COO⁻ |
| ¹³C | ~150 | Singlet | C-NH₂ |
| ¹³C | ~130 | Singlet | C-COO⁻ |
| ¹³C | ~105-115 | Singlet | Aromatic CH |
Note: Predicted values are based on general principles and data for similar compounds. Actual values may vary based on solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. researchgate.net
The UV-Vis spectrum of 3,5-diaminobenzoic acid and its sodium salt is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the aromatic ring and its substituents. The presence of the two amino groups and the carboxylate group, which act as chromophores and auxochromes, significantly influences the absorption maxima (λmax).
Studies on 3,5-diaminobenzoic acid have shown that its absorption and fluorescence spectra are sensitive to solvent polarity. researchgate.net A bathochromic (red) shift is often observed in the fluorescence spectra when moving from non-polar to polar solvents, indicating that the excited state is more polarized than the ground state. researchgate.net This suggests the presence of intramolecular charge transfer (ICT) characteristics. researchgate.netchemicalbook.com
For the sodium salt in an aqueous solution, the electronic transitions are expected to be similar to those of the parent acid under basic pH conditions. Typically, aminobenzoic acids exhibit multiple absorption bands. For instance, related compounds show absorption maxima that can be influenced by pH. The deprotonation of the carboxylic acid to form the carboxylate anion can lead to shifts in the λmax values and changes in the molar absorption coefficients (ε). The exact λmax and ε values for this compound would need to be determined experimentally. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can also be employed to predict the electronic transitions. researchgate.net
Solvatochromic Effects in Diverse Solvent Systems
The solvatochromic behavior of 3,5-Diaminobenzoic acid (DABA) has been a subject of research to understand the influence of solvent polarity on its spectral properties. Studies have shown that the absorption and fluorescence spectra of DABA are sensitive to the solvent environment. researchgate.netiaea.org A bathochromic (red) shift is typically observed in the fluorescence spectra as the solvent polarity increases, moving from non-polar to polar aprotic and protic solvents. researchgate.netresearchgate.net This phenomenon suggests that the excited state of DABA is more polarized than its ground state. researchgate.netiaea.org
The solvatochromic shifts can be analyzed using various models to estimate the change in dipole moment upon excitation. Research indicates that the dipole moment of DABA is higher in the excited state, which is attributed to intramolecular charge transfer (ICT). researchgate.netiaea.org The Catalan solvent polarity scale analysis has further revealed that solvent acidity and dipolarity are significant factors influencing the spectral shifts, indicating both non-specific and specific interactions between DABA and the solvent molecules. researchgate.netresearchgate.net In mixed solvent systems, such as methanol-water and DMSO-water, the concept of preferential solvation has been used to explain the observed spectral variations. researchgate.netiaea.org
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a key technique for characterizing the photophysical properties of 3,5-Diaminobenzoic acid and its derivatives. DABA is known to exhibit strong fluorescence, making it suitable for various sensing applications. mdpi.comnih.gov
Emission Spectra and Quantum Yield Determinations
The emission spectrum of 3,5-Diaminobenzoic acid shows a strong fluorescence peak, the position of which is dependent on the solvent and environmental conditions. For instance, in aqueous solutions, DABA emits strongly around 410 nm when excited at 280 nm. researchgate.netmdpi.comnih.gov The fluorescence intensity can be quenched by the presence of other molecules, a property that has been exploited for developing fluorescent probes. mdpi.comnih.gov
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is an important parameter. While specific quantum yield values for the sodium salt are not detailed in the provided context, the parent acid, 3,5-diaminobenzoic acid, has been studied. The quantum yield can be determined using absolute methods involving an integrating sphere or relative methods by comparison with a standard of known quantum yield. bjraylight.comresearchgate.net Factors such as solvent, concentration, and the presence of quenchers can significantly affect the quantum yield. bjraylight.com
Fluorescent Lifetime Measurements
Fluorescence lifetime is another critical photophysical parameter that provides insights into the excited state dynamics of a molecule. For 3,5-diaminobenzoic acid, fluorescence lifetime measurements have been used to understand processes such as intramolecular charge transfer (ICT) and fluorescence quenching. researchgate.netmdpi.comnih.gov For example, the quenching of DABA fluorescence by caffeine (B1668208) has been confirmed through fluorescence lifetime measurements, which showed a decrease in the lifetime in the presence of the quencher. mdpi.comnih.gov The analysis of fluorescence decay in different solvents has been correlated with steady-state fluorescence results to support the occurrence of ICT. researchgate.netiaea.org
Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of compounds through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
While information specifically on the GC-MS analysis of this compound is limited in the provided results, GC-MS is a standard method for the analysis of volatile and thermally stable compounds. For a related compound, 3,4-Diaminobenzoic acid, GC-MS data is available, showing a top peak at m/z 152, corresponding to the molecular ion. nih.gov For less volatile compounds or those that may decompose at high temperatures, derivatization is often employed to increase volatility and thermal stability before GC-MS analysis. chromatographyonline.com For HPLC-MS applications involving 3,5-Diaminobenzoic acid, formic acid is suggested as a replacement for phosphoric acid in the mobile phase to ensure compatibility with the mass spectrometer. sielc.comsielc.com
Chromatographic Methods for Polymer Analysis
Chromatographic techniques are essential for the analysis of polymers, including those synthesized using 3,5-Diaminobenzoic acid (DABA) as a monomer. DABA can be incorporated into polymer chains, such as polyimides, to introduce specific functionalities like carboxylic acid groups. researchgate.net
High-performance liquid chromatography (HPLC) is a versatile method for the separation and analysis of small molecules like DABA. Reverse-phase HPLC methods have been developed for 3,5-Diaminobenzoic acid using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.comsielc.com
For the analysis of polymers incorporating DABA, size-exclusion chromatography (SEC) is a key technique for determining the molecular weight distribution. nih.gov When analyzing functional polymers, such as those containing the carboxylic acid groups from DABA, techniques like selective derivatization followed by SEC can be used to study the distribution of these functional monomers along the polymer chain. chromatographyonline.comnih.gov Other liquid chromatography techniques, such as liquid adsorption chromatography (LAC), are used to characterize compositional differences in copolymers. chromatographyonline.com Pyrolysis-gas chromatography (Py-GC) is another powerful tool for the compositional analysis of polymers, providing detailed information about the monomeric units. chromatographyonline.com
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of materials and to calculate their electronic properties, such as the band gap. For polymers derived from 3,5-diaminobenzoic acid, CV reveals information about their electron-donating or accepting capabilities and their potential for use in electronic devices.
In a study of poly(3,5-diaminobenzoic acid) (PDIABA), CV measurements were performed to understand their electrochemical features. researchgate.net The resulting voltammograms allow for the calculation of the electrochemical band gap (E'g). These values, along with optically determined band gaps (Eg), show that the polymerization of DIABA leads to materials with smaller band gaps compared to the monomer, a desirable characteristic for semiconducting polymers. researchgate.net The polyconjugated structure of the polymers is credited for this reduction in the band gap. researchgate.net
Table 2: Band Gap Values for Poly(3,5-diaminobenzoic acid)
| Polymer | Optical Band Gap (Eg) (eV) | Electrochemical Band Gap (E'g) (eV) |
|---|---|---|
| PDIABA-O | 1.90 | 2.38 |
| PDIABA-E | 2.30 | 2.52 |
Data sourced from a study on poly(3,5-diaminobenzoic acid). researchgate.net
Thermal Analysis Techniques for Material Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to assess the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material.
Differential Scanning Calorimetry (DSC) is another essential thermal analysis technique that measures the heat flow associated with thermal transitions in a material. It is used to determine properties like the glass transition temperature (Tg) and melting point (Tm).
The characterization of polymers derived from 3,5-diaminobenzoic acid has included DSC measurements. researchgate.net This analysis helps to understand the amorphous or crystalline nature of the polymers and their behavior upon heating, which is critical for processing and application. researchgate.net
Morphological and Surface Analysis of Derived Materials
The morphology and surface structure of polymeric materials significantly impact their properties and performance. Scanning Electron Microscopy (SEM) is a common technique used to visualize the surface topography of these materials at a micro-scale.
In the case of polymers synthesized from 3,5-diaminobenzoic acid, SEM has been employed to study their surface morphology. researchgate.net For example, the method of polymerization has been shown to influence the resulting structure. While enzymatically synthesized poly(chrysene) resulted in agglomerates of grains, the oxidative polymerization method produced a flat, smooth surface with visible holes. researchgate.net Such insights are crucial for applications where surface characteristics, like in adsorbents or films, are important.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology of materials at high magnification. In the study of polymers derived from 3,5-Diaminobenzoic acid (DABA), SEM analysis has been instrumental in revealing key structural features.
For instance, in the synthesis of a novel cross-linked porous polyamine resin (TRIDABA) incorporating 3,5-Diaminobenzoic acid, SEM was employed for extensive surface analysis. researchgate.net Similarly, studies on poly(3,5-diaminobenzoic acid) synthesized through different methods, such as enzymatic and oxidative polymerization, have utilized SEM to characterize the resulting polymers. researchgate.net Research has shown that the polymerization method can significantly influence the morphology of the final polymer. For example, changing the polymerization technique has been observed to transform the material's morphology to a flat, smooth surface that also contains visible holes. researchgate.net
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) theory is the basis for a standard technique used to determine the specific surface area of solid materials through gas adsorption. measurlabs.comwikipedia.org This analysis is crucial for characterizing porous materials, as the surface area significantly impacts properties like adsorption capacity. measurlabs.com The method typically involves the physical adsorption of an inert gas, most commonly nitrogen, onto the material's surface at low temperatures. wikipedia.org
In the context of materials synthesized using DABA, BET analysis has been applied to quantify the surface area of novel polymer resins. A study on a cross-linked porous polyamine resin, referred to as TRIDABA, which was synthesized using a derivative of 3,5-diaminobenzoic acid, reported specific surface area measurements. researchgate.net The analysis revealed that the mesoporous resin possessed a notable surface area, which is a key factor in its performance as an adsorbent for various dyes. researchgate.net
Table 1: BET Surface Area of TRIDABA Resin This interactive table provides the specific surface area for the polymer resin derived from 3,5-diaminobenzoic acid, as determined by BET analysis.
| Material | Specific Surface Area (m²/g) | Source |
|---|
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net The technique works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net
XPS has been utilized as part of the extensive structural and surface analysis of complex polymers derived from 3,5-Diaminobenzoic acid. researchgate.net For the TRIDABA resin, XPS was one of the key techniques employed for its characterization, helping to confirm its structural properties alongside other methods like FTIR and NMR. researchgate.net The application of XPS in such studies is vital for verifying the presence and chemical environment of the constituent elements (such as carbon, nitrogen, and oxygen) on the resin's surface, ensuring the successful synthesis of the intended polymer structure. researchgate.net
Theoretical and Computational Investigations of 3,5 Diaminobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the structural, spectroscopic, and electronic properties of 3,5-Diaminobenzoic acid. These computational methods allow for the investigation of molecular characteristics that may be difficult to determine experimentally.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. For 3,5-Diaminobenzoic acid (DABA), DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to optimize its molecular structure and explore its properties. researchgate.net Studies have also investigated the functionalization of DABA with various chemical groups such as -CH3, -OH, -NH2, and -NO2 to understand how these modifications affect the molecule's reactivity, stability, and optical activity. researchgate.net
The geometric parameters, vibrational frequencies, and electronic structure of DABA and its derivatives are calculated to provide a comprehensive understanding of these compounds. researchgate.netresearchgate.net DFT methods are also crucial for predicting the outcomes of chemical reactions and understanding the stability of different molecular conformations. researchgate.net For instance, the equilibrium geometry and harmonic vibrational wavenumbers of related compounds like 3,5-dinitrobenzoic acid have been successfully calculated using DFT. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. This method is particularly useful for predicting absorption and fluorescence spectra. iaea.org For 3,5-Diaminobenzoic acid, TD-DFT calculations have been performed to estimate electronic transitions and dipole moments in both the gas phase and in various solvents. iaea.org These calculations help in understanding the photophysical properties of DABA, such as its fluorescence behavior in different environments. iaea.org
TD-DFT studies have shown that the dipole moment of DABA is higher in the excited state than in the ground state, indicating increased polarization upon excitation. iaea.org This information is crucial for applications in optoelectronics and as a fluorescent probe. iaea.org The method has also been successfully applied to other benzoic acid derivatives to determine excitation energies and to understand their nonlinear optical (NLO) properties. researchgate.net
Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital)
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic properties of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netaimspress.com
For 3,5-Diaminobenzoic acid, a smaller HOMO-LUMO gap suggests higher chemical reactivity and the potential for intramolecular charge transfer (ICT). researchgate.netresearchgate.net Functionalization of DABA with different groups can significantly alter the HOMO-LUMO gap. For example, the addition of an NH2 group to DABA results in a very low energy gap of 0.13811 eV, which corresponds to its high reactivity. researchgate.net The HOMO and LUMO energy levels are critical in predicting how a molecule will interact with other species and its potential use in electronic devices. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| DMA | - | - | 5.446 |
| DAM | - | - | - |
| DMM | - | - | 5.927 |
| DMB-D | - | - | - |
| DMD | - | - | - |
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interaction among bonds in a molecule. researchgate.net It provides a detailed understanding of charge transfer and delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. researchgate.net
In the case of 3,5-Diaminobenzoic acid and its derivatives, NBO analysis has been used to identify significant donor-acceptor interactions. researchgate.net These interactions, such as those between π and π* orbitals, are quantified by second-order perturbation theory, with higher stabilization energies indicating more intense interactions. researchgate.netmdpi.com For DABA, significant stabilization energies have been found, confirming the presence of intramolecular charge transfer which stabilizes the molecular system. researchgate.netiaea.org This analysis is crucial for explaining the nonlinear optical (NLO) properties and the stability arising from hyperconjugative interactions. researchgate.netresearchgate.net
| Interaction | Molecule | Second-Order Stabilization Energy (kcal/mol) |
|---|---|---|
| ΠC16-O17 → *ΠC1-C2 | 3,5-DABA | 101.95 |
| ΠC3-C4→ ΠC1-C2 | CH3-3,5-DABA | 368.41 |
| ΠC1-C2 → ΠC5-C6 | OH-3,5-DABA | 174.51 |
| ΠC3-C4 → ΠC5-C6 | NH2-3,5-DABA | 255.63 |
| ΠC2-C3 →*ΠC4-C5 | NO2-3,5-DABA | 235.92 |
Solvation Models and Preferential Solvation Studies
The effect of solvents on the photophysical properties of 3,5-Diaminobenzoic acid has been investigated using solvation models. iaea.org The absorption and fluorescence spectra of DABA show shifts in different solvents, which can be explained by the polarity and hydrogen bonding capabilities of the solvent. iaea.org A bathochromic (red) shift in the fluorescence spectra is observed when moving from non-polar to polar solvents, indicating that the excited state is more polarized than the ground state. iaea.org
The concept of preferential solvation has been used to understand the spectral variations of DABA in binary solvent mixtures, such as methanol-water and DMSO-water. iaea.org These studies, combined with computational models like the polarizable continuum model (PCM), provide insights into the specific and non-specific interactions between DABA and the solvent molecules. iaea.orgresearchgate.net This understanding is vital for applications where the compound is used in solution, such as in fluorescence sensing. iaea.org
Molecular Docking Simulations (Applied to Derivatives)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is particularly valuable in drug design and for understanding the interaction of small molecules with biological targets. researchgate.netmdpi.com
For derivatives of 3,5-Diaminobenzoic acid, molecular docking studies have been conducted to screen for their bioactivity. researchgate.net For example, a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, synthesized from 3,5-diaminobenzoic acid, were evaluated for their antioxidant and cytotoxic activities through molecular docking. researchgate.net Similarly, other benzoic acid derivatives have been studied for their potential as inhibitors of various enzymes, with docking simulations helping to elucidate the binding modes and interactions with the active sites of these proteins. mdpi.comresearchgate.net
Advanced Applications in Materials Science and Chemical Engineering
Development of Polymeric Adsorbents for Environmental Remediation
Polymeric adsorbents offer significant advantages for environmental remediation, including the potential for high selectivity, regenerability, and tailored surface chemistry. nih.gov The versatility in their structural forms, such as beads, fibers, or membranes, allows for their application in diverse water treatment scenarios. nih.gov
A novel cross-linked porous polyamine resin, synthesized using 3,5-diaminobenzoic acid, has demonstrated high efficacy in the removal of both cationic and anionic dyes from polluted water. researchgate.netnih.gov This mesoporous resin, named TRIDABA, exhibits a significant surface area and thermal stability, making it a robust adsorbent for environmental applications. nih.gov The presence of both acidic carboxyl groups and basic amine groups on the polymer allows it to effectively adsorb a range of dyes through electrostatic interactions and other mechanisms. researchgate.netnih.gov
Research has quantified the maximum adsorption capacity of this DABA-based resin for several common industrial dyes. The thermodynamic analysis of the adsorption process indicated that it is spontaneous and exothermic in nature. nih.gov The kinetic data for the adsorption align well with a pseudo-second-order model. nih.gov
Table 1: Maximum Adsorption Capacities of TRIDABA Resin for Various Dyes
| Dye | Type | pH | Adsorption Capacity (mg g⁻¹) |
|---|---|---|---|
| Methylene Blue (MB) | Cationic | 8.0 | 1273.8 |
| Congo Red (CR) | Anionic | 5.1 | 447.1 |
| Rhodamine B (RhB) | Cationic | 7.2 | 680.5 |
Data sourced from a study conducted at 299.5 K. nih.gov
Beyond adsorption, 3,5-diaminobenzoic acid also serves as a key intermediate in the synthesis of reactive dyes themselves, such as certain orange reactive dyes used for textiles. nih.govntu.edu.tw
Functional Membranes for Advanced Separation Processes
The incorporation of 3,5-diaminobenzoic acid into polymer membranes is a key strategy for enhancing their performance in separation processes. The pendant carboxylic acid group of the DABA monomer can increase the hydrophilicity of the membrane surface, which is beneficial for improving water flux in aqueous separations. comu.edu.trresearchgate.net
In the field of desalination and water purification, 3,5-diaminobenzoic acid is an attractive alternative to the conventional m-phenylenediamine (B132917) (MPD) monomer for fabricating the active layer of thin-film composite (TFC) membranes. researchgate.nettue.nl The goal is to create membranes with higher water permeance without compromising salt rejection. researchgate.net
However, the direct use of DABA in conventional interfacial polymerization with trimesoyl chloride (TMC) can be challenging. tue.nl The carboxylic group on DABA hinders its diffusion into the organic phase, which can prevent the formation of a dense polyamide active layer. tue.nl One successful approach to overcome this involves masking the carboxylic group through methyl esterification, creating methyl-3,5-diaminobenzoate (N-DABA). tue.nl This allows for successful polymerization, and the ester group can be subsequently hydrolyzed to expose the beneficial carboxylic acid functionality. tue.nl A membrane fabricated this way (N-DABA/TMC) demonstrated high rejection of sulfate (B86663) ions (96%) with a permeate flux of 25.7 L m⁻² h⁻¹ at 20 bar. tue.nl
Another advanced fabrication technique is molecular layer-by-layer (mLbL) deposition, which allows for the synthesis of highly cross-linked and uniform polyamide films from TMC and DABA. researchgate.netrsc.org Membranes produced via this method exhibit superior sodium chloride rejection compared to those made by traditional interfacial polymerization. researchgate.net Notably, at a thickness capable of rejecting 90% of NaCl, the TMC-DABA membranes show 50% greater water permeance than conventional TMC-MPD membranes. researchgate.net
Studies have also explored combining DABA with other amines like piperazine. comu.edu.trresearchgate.netresearchgate.net The incorporation of a small amount of DABA was found to improve both the water flux and the rejection of sodium sulfate (Na₂SO₄). comu.edu.trresearchgate.net However, higher concentrations of DABA can lead to a looser, more defective membrane structure, which reduces salt rejection. comu.edu.trresearchgate.net
Table 2: Performance of DABA-based Desalination Membranes
| Membrane Type | Fabrication Method | Key Finding | Performance Metric |
|---|---|---|---|
| N-DABA/TMC | Interfacial Polymerization | Overcame synthesis challenge via esterification | ~96% Na₂SO₄ rejection; 25.7 L m⁻² h⁻¹ flux |
| TMC-BA (DABA) | Molecular Layer-by-Layer (mLbL) | 50% greater water permeance than TMC-MPD | >90% NaCl rejection |
| Piperazine/DABA/TMC | Interfacial Polymerization | Small DABA amount improves flux and rejection | Increased hydraulic permeance |
Data compiled from multiple research sources. comu.edu.trresearchgate.nettue.nl
Aromatic polyimides are high-performance materials used for gas separation membranes due to their excellent thermal stability and separation characteristics. mdpi.com Introducing 3,5-diaminobenzoic acid as a comonomer in the polyimide structure is a method to systematically modify these properties. mdpi.com The carboxylic acid groups from DABA can influence polymer chain packing and intermolecular interactions, thereby affecting gas permeability and selectivity.
In a study of copolyimides made from 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) and different diamines, the DABA content was systematically varied. Research indicated that the copolyimides with the lowest proportion of DABA units (25%) exhibited the best permeation properties for several gases. The casting solvent used to create the membrane films—such as N-methylpyrrolidinone, tetrahydrofuran, or acetone—also significantly impacts the initial gas permeability coefficients.
Table 3: Gas Permeability of a 6FDA-based Copolyimide with 25% DABA
| Gas | Permeability Coefficient (barrer*) |
|---|---|
| Oxygen (O₂) | ~40 |
| Nitrogen (N₂) | ~10 |
| Methane (CH₄) | ~7 |
| Carbon Dioxide (CO₂) | ~145 |
\1 barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹*
Further research on copolyimides derived from 6FDA and mixtures of DABA with other diamines, such as 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene, has shown that these materials possess good mechanical properties suitable for high-pressure gas separation. mdpi.com These membranes demonstrated CO₂ permeability values of approximately 100 barrer and excellent resistance to plasticization, which is the swelling of the polymer matrix by highly soluble gases like CO₂. mdpi.com
Precursors for Optoelectronic Materials
Polyconjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure is responsible for their unique electronic and optical properties, making them candidates for applications in devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net Aromatic diamines are critical building blocks for many of these polymers.
3,5-Diaminobenzoic acid, as an aromatic diamine, is a precursor for synthesizing polyconjugated structures. comu.edu.tr One important class of such polymers is poly(azomethine)s, also known as polyimines or Schiff-base polymers, which contain –CH=N– linkages in their backbone. These polymers are synthesized through the polycondensation of a diamine with a dicarbonyl monomer, such as a dialdehyde (B1249045).
The properties of the resulting poly(azomethine)s, including their solubility, thermal stability, and optoelectronic characteristics, can be tuned by carefully selecting the monomer structures. researchgate.net For example, the incorporation of different functional groups on the aromatic rings of the diamine or dialdehyde can alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. comu.edu.tr This, in turn, influences the color and efficiency of the light emitted. comu.edu.trresearchgate.net
Research on various aromatic poly(azomethine)s has shown they exhibit photoluminescence with emissions in the visible spectrum, confirming their potential for light-emitting applications. comu.edu.trresearchgate.net For instance, certain poly(azomethine)s in solution have shown photoluminescence peaks in the blue-green region (around 462–466 nm). comu.edu.tr The use of aromatic diamines is a foundational strategy in creating polymers with tailored optoelectronic properties for next-generation electronic devices. comu.edu.trresearchgate.net
Dye Sensitizers in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, distinguishing themselves from conventional silicon-based cells by separating the functions of light absorption and charge carrier transport. mdpi.com The core of a DSSC's operation lies with the photosensitizer, typically an organic dye, which absorbs incident sunlight and initiates the electron transfer process. mdpi.comsigmaaldrich.com These dyes are adsorbed onto the surface of a wide-band-gap semiconductor, most commonly a nanocrystalline titanium dioxide (TiO₂) electrode. researchgate.net
Organic dyes are advantageous due to their high molar absorption coefficients and the relative ease with which their molecular structures can be modified to optimize performance. sigmaaldrich.com Key components of these dyes often include an electron donor, a π-conjugated bridge, and an electron acceptor/anchoring group that binds the dye to the TiO₂ surface. researchgate.net The anchoring group, frequently a carboxylic acid, is crucial for the electronic coupling and efficient electron injection from the excited dye into the semiconductor's conduction band. researchgate.net
While compounds with similar functional groups—aromatic amines and carboxylic acids—are integral to the design of many organic dyes, specific research highlighting 3,5-diaminobenzoic acid as a primary dye sensitizer (B1316253) in high-performance DSSCs is not extensively documented in current literature. The field has seen significant success with other organic structures, such as alkyl-functionalized carbazole (B46965) dyes and those featuring cyano-benzoic acid as an anchoring group. sigmaaldrich.comresearchgate.net
Fluorescent Probes and Chemical Sensing Platforms
The intrinsic fluorescent properties of 3,5-diaminobenzoic acid make it a valuable tool in the development of chemical sensors. It emits a strong fluorescence around 410 nm when excited by light at 280 nm, a characteristic that can be altered by the presence of specific analytes. nih.govmdpi.com This principle forms the basis for its use in creating rapid, selective, and sensitive fluorescent probes. nih.gov
Detection of Specific Chemical Analytes (e.g., Caffeine (B1668208), Water Vapor, 2,4-Dichlorobenzoic Acid)
A notable application of 3,5-diaminobenzoic acid as a fluorescent probe is in the detection of caffeine. nih.gov Although caffeine itself is not fluorescent, its interaction with 3,5-diaminobenzoic acid leads to a quenching of the latter's fluorescence. mdpi.com This quenching effect is the result of a noncovalent interaction between the two molecules. mdpi.com Research has demonstrated a direct linear relationship between the degree of fluorescence quenching and the concentration of caffeine. nih.govresearchgate.net This method is highly selective for caffeine and has been successfully used to determine caffeine levels in beverages like tea. nih.govmdpi.com
The performance of 3,5-diaminobenzoic acid as a fluorescent probe for caffeine is detailed in the table below.
| Parameter | Value | Source(s) |
| Excitation Wavelength | 280 nm | nih.gov, mdpi.com |
| Emission Wavelength | ~410 nm | nih.gov, mdpi.com |
| Detection Mechanism | Fluorescence Quenching | researchgate.net, mdpi.com |
| Linear Detection Range | 0.1–100 µM | nih.gov, researchgate.net |
| Limit of Detection (LOD) | 0.03 µM | nih.gov, researchgate.net |
| Analyte | Caffeine | nih.gov, researchgate.net, mdpi.com |
The functional groups of 3,5-diaminobenzoic acid also make it a suitable building block for creating more complex sensing structures like metal-organic frameworks (MOFs). nih.gov MOFs functionalized with diamino groups have shown high porosity and a strong affinity for certain ions, indicating potential for creating highly selective adsorbents and sensors. nih.gov
Role in Advanced Organic Synthesis as a Versatile Building Block
3,5-Diaminobenzoic acid is a crucial intermediate in the chemical and pharmaceutical industries, valued for its reactive amine and carboxylic acid functionalities. fishersci.atgoogle.com These groups allow it to serve as a versatile scaffold for constructing more complex molecules.
Intermediate in Complex Chemical Molecule Synthesis
The structure of 3,5-diaminobenzoic acid makes it an important precursor in various synthetic pathways. It is utilized as a pharmaceutical intermediate and plays a role in the synthesis of certain dye products. fishersci.atgoogle.com A significant application is in peptide chemistry, where it is used for solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com
For instance, it serves as a foundational component in the synthesis of diaminobenzoate (Dbz) resins, which are a type of "safety-catch" resin. nih.gov These resins are instrumental in preparing C-terminally functionalized peptides, such as thioesters. nih.gov In a one-step synthesis method, 3,5-diaminobenzoic acid is coupled with Fmoc-amino acids to produce 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, demonstrating its role as a direct building block in creating complex biochemical tools. nih.gov
Precursor for Heterogeneous Catalyst Design via Diazonium Salt Grafting
The aromatic amine groups of 3,5-diaminobenzoic acid allow it to be a precursor for the formation of diazonium salts. These salts are highly valuable in materials science for creating heterogeneous catalysts through a process called diazonium salt grafting. nih.govmdpi.com This method involves the electrochemical or chemical reduction of the diazonium salt, which generates an aryl radical. researchgate.netnih.gov
This highly reactive radical readily forms a covalent bond with a wide variety of surfaces, including conductive and non-conductive materials. nih.gov The result is a robust and stable organic layer that is chemically anchored to the substrate. nih.govnih.gov By using 3,5-diaminobenzoic acid to form the diazonium salt, surfaces can be functionalized with its aryl structure. This modified surface can then serve as a support to immobilize catalyst nanoparticles or can itself possess catalytic properties, leading to the design of reusable and efficient heterogeneous catalysts. nih.govresearchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
Current synthesis of 3,5-diaminobenzoic acid often involves the reduction of 3,5-dinitrobenzoic acid. google.compatsnap.com While effective, traditional methods like iron powder reduction can generate significant waste, such as iron sludge, and present environmental challenges. google.compatsnap.com Future research is increasingly focused on developing greener and more sustainable synthetic pathways.
Key areas of exploration include:
Catalytic Hydrogenation: Research into novel catalysts is a major trend. For instance, the use of Ni-M-Al (where M can be La, Yb, or Ce) three-way catalysts has been shown to reduce the required hydrogen pressure and catalyst loading, making the process more suitable for industrial applications. google.com Further investigation into other noble metal catalysts (e.g., palladium, platinum, rhodium) on supports like activated carbon is also a promising avenue. google.com The goal is to enhance catalyst activity, selectivity, and recyclability, thereby minimizing waste and energy consumption. patsnap.comgoogle.com
Electrochemical Reduction: Exploring electrochemical methods for the reduction of the dinitro precursor could offer a cleaner alternative to chemical reductants. This approach can potentially minimize byproduct formation and allow for easier product purification.
Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of 3,5-diaminobenzoic acid and its derivatives represents a frontier in sustainable chemistry. While still in its early stages, biocatalysis could offer highly specific and environmentally benign reaction conditions.
A comparison of different synthetic approaches is presented in the table below:
| Synthesis Method | Precursor | Catalyst/Reagent | Key Advantages | Key Challenges |
| Iron Powder Reduction | 3,5-Dinitrobenzoic acid | Iron powder, HCl | Low cost, mature technology google.com | High waste (iron sludge), environmental pollution google.compatsnap.com |
| Catalytic Hydrogenation | 3,5-Dinitrobenzoic acid | Raney nickel, Ni-M-Al, Pd/C google.compatsnap.comgoogle.com | High yield and purity, catalyst can be recycled patsnap.comgoogle.com | Requires high pressure and temperature, catalyst cost google.compatsnap.com |
| Future Approaches | 3,5-Dinitrobenzoic acid | Novel catalysts, electrodes, enzymes | Reduced environmental impact, higher efficiency | Scalability, catalyst/biocatalyst stability and cost |
Integration with Nanomaterials for Hybrid Functional Systems
The functional groups of 3,5-diaminobenzoic acid sodium salt make it an excellent candidate for surface modification and integration with nanomaterials. This can lead to the development of hybrid systems with enhanced or novel properties.
Emerging trends in this area include:
Quantum Dot Sensitization: The carboxylate and amine groups can act as anchoring points for attaching the molecule to the surface of quantum dots (QDs). This can be used to tune the electronic properties of the QDs and facilitate their use in applications such as solar cells and bioimaging.
Graphene and Carbon Nanotube Composites: By incorporating this compound into graphene or carbon nanotube matrices, researchers can improve the dispersibility of these nanomaterials in various solvents and polymer matrices. This can lead to the development of advanced composites with enhanced mechanical strength, electrical conductivity, and thermal stability.
Metal-Organic Frameworks (MOFs): The molecule can serve as a linker in the synthesis of novel MOFs. The resulting frameworks could exhibit interesting gas sorption, separation, and catalytic properties.
Development of Advanced Computational Models for Predictive Material Design
Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery and design of new materials. For this compound, these models can be used to:
Predict Reaction Outcomes: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the reaction mechanisms of different synthetic routes, helping to identify the most promising catalysts and reaction conditions.
Simulate Material Properties: Molecular dynamics (MD) simulations can predict the bulk properties of polymers and other materials derived from this compound. This includes mechanical properties, thermal stability, and transport properties.
Design for Specific Applications: By simulating the interaction of the molecule and its derivatives with other molecules or surfaces, computational models can guide the design of materials with specific functionalities, such as high-performance polymers or selective sensors. For example, modeling can help in designing polymers with optimized gas permeation properties. researchgate.net
Expansion into Novel Functional Material Platforms
The versatility of this compound allows for its use in a wide range of functional materials. ontosight.ai Future research is expected to expand its applications into several cutting-edge areas:
High-Performance Polymers: As a monomer, it can be incorporated into polyimides and other polymers to introduce specific functionalities, such as pendant carboxylic acid groups. researchgate.net These groups can influence properties like gas permeability and solubility, making the resulting polymers suitable for membrane-based separations and other advanced applications. researchgate.net
Luminescent Materials: The aromatic structure of the molecule makes it a potential building block for luminescent materials. By incorporating it into coordination polymers or organic light-emitting diode (OLED) structures, it may be possible to develop new materials for lighting and display applications.
Chemosensors: The amine and carboxylate groups can act as binding sites for specific ions or molecules. By functionalizing the molecule with chromophores or fluorophores, it is possible to design chemosensors that exhibit a detectable colorimetric or fluorescent response upon binding to a target analyte. Research has shown that Schiff base ligands derived from 3,5-diaminobenzoic acid can be used for the selective extraction of metal ions. researchgate.net
The table below summarizes some of the emerging applications for materials derived from 3,5-diaminobenzoic acid.
| Functional Material Platform | Key Property Conferred by 3,5-Diaminobenzoic Acid | Potential Application |
| High-Performance Polymers | Pendant functional groups, modified chain packing researchgate.net | Gas separation membranes, advanced composites researchgate.net |
| Luminescent Materials | Aromatic core, coordination sites | Organic Light-Emitting Diodes (OLEDs), fluorescent probes |
| Chemosensors | Metal ion binding sites researchgate.net | Environmental monitoring, medical diagnostics |
| Metal-Organic Frameworks (MOFs) | Linker with functional groups | Gas storage and separation, catalysis |
Q & A
Q. What are the recommended methods for synthesizing 3,5-diaminobenzoic acid sodium salt, and how can purity be ensured?
The sodium salt derivative is typically prepared by neutralizing 3,5-diaminobenzoic acid (DABA) with sodium hydroxide. DABA itself is synthesized via nitration and reduction of benzoic acid . To ensure purity, recrystallization from ethanol or aqueous solutions is advised, followed by characterization via melting point analysis (235–238°C, though discrepancies exist; see Advanced Q5) and spectroscopic methods (FT-IR, NMR) . Elemental analysis (C, H, N) can confirm stoichiometry.
Q. How should researchers characterize the physical and chemical properties of this compound?
Key properties include:
- Melting point : 235–238°C (decomposition possible) .
- Solubility : Soluble in ethanol, ether, and aqueous alkaline solutions .
- Spectroscopic data : Use -NMR (δ ~6.5 ppm for aromatic protons, δ ~5.5 ppm for NH) and FT-IR (stretching vibrations: 3400 cm for NH, 1680 cm for COO) .
- Mass spectrometry : Molecular ion peak at m/z 152.15 (for DABA) .
Q. What are the critical safety considerations for handling this compound in the lab?
DABA and its sodium salt are skin/eye irritants (GHS Category 2/2A) and may cause sensitization . Use PPE (gloves, goggles), work in a fume hood, and avoid contact with acids (risk of exothermic neutralization). Store in sealed containers away from light and moisture .
Advanced Research Questions
Q. How can this compound be utilized in interfacial polymerization, and what experimental parameters influence its efficacy?
This compound acts as an end-capping reagent in polyamide membrane synthesis, enhancing hydrophilicity and controlling network formation . Key parameters:
- Concentration : Optimize (e.g., 0.1–1.0 wt%) to balance crosslinking and diffusion rates.
- pH : Maintain alkaline conditions (pH >10) to stabilize the sodium salt form.
- Reaction time : Shorter times (1–5 min) minimize over-polymerization. Monitor via SEM and FT-IR for amine-carboxyl linkage formation .
Q. How should researchers address discrepancies in reported melting points (235°C vs. 238°C)?
Discrepancies may arise from impurities or decomposition during heating. Recommendations:
- Purity checks : Use HPLC (C18 column, aqueous mobile phase) to detect impurities >0.5% .
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature and compare with literature .
- Sample preparation : Ensure anhydrous conditions to avoid hydrate formation, which alters melting behavior .
Q. What role does this compound play in synthesizing pharmaceutical intermediates like diatrizoic acid?
DABA is a precursor for diatrizoic acid (a radiocontrast agent). Key steps:
Iodination : React DABA with iodine monochloride (ICl) in acetic acid to introduce iodine at the 3,5-positions.
Neutralization : Convert to the sodium salt for improved solubility in formulation .
Quality control : Monitor residual amines via titration and validate radiochemical purity using -labeling assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
